6-[5]-Ladderane-1-hexanol
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Overview
Description
6-[5]-ladderane-1-hexanol is a fatty alcohol that is 1-hexanol substituted by a [5]-ladderane at position 6. It is a fatty alcohol and a ladderane.
Scientific Research Applications
Biofuel Potential of 1-Hexanol
1-Hexanol has been identified as a potential sustainable biofuel for diesel engines. Research by Poures et al. (2017) investigated the combustion and emission characteristics of direct injection diesel engines fueled with blends of 1-hexanol and diesel. The study found that 1-hexanol, with its higher cetane number and energy density, could enhance premixed combustion phase, reduce smoke density, and slightly increase NOx emissions under certain conditions, suggesting its viability as a biofuel with modifications to engine settings (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Synthesis from Biomass
The catalytic synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts shows the potential of converting biomass into valuable chemicals. Xiao et al. (2016) achieved a 57.8% yield of 1,6-hexanediol under optimal conditions, highlighting the efficiency of such catalytic processes and their importance in the development of sustainable chemical production methods (Xiao, Zheng, Li, Pang, Sun, Wang, Pang, Wang, & Zhang, 2016).
Molecular Cluster Formation
The formation of water/n-hexanol molecular clusters in cyclohexane has been studied by Flores et al. (2017), revealing insights into the molecular interactions and associations in mixed solvent systems. Their research developed a new method to estimate the aggregation numbers in clusters, contributing to the understanding of solute-solvent interactions at the molecular level (Flores, Shibue, Sugimura, Nishide, & Moreno‐Villoslada, 2017).
Chemical Synthesis and Self-Assembly
Mercer et al. (2016) explored the chemical synthesis and self-assembly of ladderane phospholipids, which are known for their unique fused cyclobutane rings. Their work provides a basis for further biophysical studies on these molecules, paving the way for understanding their biological functions and potential applications in material science (Mercer, Cohen, Shuken, Wagner, Smith, Moss, Smith, Vahala, González‐Martínez, Boxer, & Burns, 2016).
Properties
Molecular Formula |
C18H28O |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
6-(4-pentacyclo[6.4.0.02,7.03,6.09,12]dodecanyl)hexan-1-ol |
InChI |
InChI=1S/C18H28O/c19-8-4-2-1-3-5-10-9-13-14(10)18-16-12-7-6-11(12)15(16)17(13)18/h10-19H,1-9H2 |
InChI Key |
MFSSFGRNGHJJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C4C3C5C4C(C5)CCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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